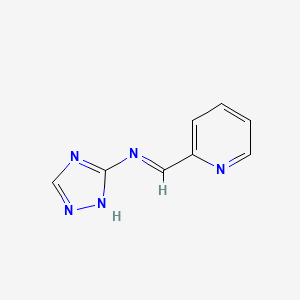
1H-1,2,4-Triazole, 3-(2-pyridylmethylene)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine is a heterocyclic compound that features both pyridine and triazole rings These structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the cyclization of N-(2-pyridyl)amidines under oxidative conditions. For instance, oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can be used . Another approach involves the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C-C bond cleavage and subsequent formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as trimethylsilyl cyanide (TMSCN).
Common Reagents and Conditions:
Oxidation: mCPBA, sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, iodine, TBHP.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine involves its interaction with specific molecular targets. For example, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, disrupting their function . Additionally, the compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives
- Imidazole derivatives
- Pyrazole derivatives
- Thiazole derivatives
Uniqueness: 1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine is unique due to its dual presence of pyridine and triazole rings, which confer distinct chemical and biological properties. This duality allows for versatile interactions with biological targets and enhances its potential as a pharmacophore in drug design .
Properties
CAS No. |
23129-85-3 |
|---|---|
Molecular Formula |
C8H7N5 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(E)-1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine |
InChI |
InChI=1S/C8H7N5/c1-2-4-9-7(3-1)5-10-8-11-6-12-13-8/h1-6H,(H,11,12,13)/b10-5+ |
InChI Key |
AEALGZNZNJEHKA-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/C2=NC=NN2 |
Canonical SMILES |
C1=CC=NC(=C1)C=NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















